Tiacumicin C

Catalog No.
S524067
CAS No.
106008-70-2
M.F
C52H74Cl2O18
M. Wt
1058 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiacumicin C

CAS Number

106008-70-2

Product Name

Tiacumicin C

IUPAC Name

[6-[[(3Z,5E,9E,13E,15E)-12-[4,5-dihydroxy-6,6-dimethyl-3-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate

Molecular Formula

C52H74Cl2O18

Molecular Weight

1058 g/mol

InChI

InChI=1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-50-44(65-12)40(59)43(29(9)67-50)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)42(30)71-51-45(70-47(62)24(3)4)41(60)46(61)52(10,11)72-51/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17-

InChI Key

JFUVEKVTRJCUMZ-LQUNYSBHSA-N

SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

Solubility

Soluble in DMSO

Synonyms

fidaxomicin, lipiarmycin, lipiarmycin A3, lipiarmycin A4, lipiarmycin B, lipiarmycin B3, lipiarmycin B4, PAR 101, PAR-101, PAR101, tiacumicin B, tiacumicin C

Canonical SMILES

CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)C

Isomeric SMILES

CCC1/C=C(/C(C/C=C/C=C(\C(=O)OC(C/C=C(/C=C(/C1OC2C(C(C(C(O2)(C)C)O)O)OC(=O)C(C)C)\C)\C)C(C)O)/COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)CC)O)OC)O)\C

Description

The exact mass of the compound Tiacumicin C is 1056.4252 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Tiacumicin C is an 18-membered macrolide antibiotic that belongs to a class of compounds known for their efficacy against Gram-positive bacteria. It is structurally characterized by a complex arrangement of rings and substituents, including two chlorine atoms and multiple hydroxyl groups. Tiacumicin C is particularly noted for its narrow-spectrum activity, primarily targeting Clostridium difficile, a bacterium responsible for severe gastrointestinal infections. The compound is also recognized as Lipiarmycin B3, reflecting its relationship to other lipiarmycin derivatives, which share similar structural features and biological activities .

Typical of macrolide antibiotics. Key reactions include:

  • Glycosylation: This reaction is crucial for forming the glycosidic bonds that link sugar moieties to the aglycone backbone of the macrolide.
  • Cyclization: The formation of the macrolide ring occurs through intramolecular reactions that create the characteristic cyclic structure.
  • Halogenation: The introduction of chlorine atoms into the structure typically occurs during synthetic pathways, enhancing the compound's antibacterial properties.

These reactions are often optimized in laboratory settings to improve yield and purity, which are critical for subsequent biological testing and applications .

Tiacumicin C exhibits significant antibacterial activity against various Gram-positive bacteria, with a primary focus on Clostridium difficile. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other macrolides. This action disrupts the translation process, ultimately leading to bacterial cell death. Studies have demonstrated that Tiacumicin C is effective in vitro against strains resistant to other antibiotics, making it a valuable option in treating resistant infections .

The synthesis of Tiacumicin C can be approached through several methods:

  • Natural Isolation: Originally isolated from Micromonospora echinospora, Tiacumicin C can be obtained through fermentation processes involving this bacterial strain.
  • Total Synthesis: Recent advancements have led to total synthesis methods that allow for the construction of Tiacumicin C in the laboratory. These methods often employ strategic use of protecting groups and carefully controlled reaction conditions to assemble the complex structure efficiently .
  • Semi-synthetic Approaches: Derivatives of Tiacumicin C can also be synthesized by modifying naturally occurring precursors or congeners, enhancing their efficacy or altering their pharmacological properties .

Tiacumicin C has several applications in both clinical and research settings:

  • Antibiotic Treatment: Primarily used for treating infections caused by Clostridium difficile, particularly in cases where other treatments have failed or when patients exhibit resistance.
  • Research Tool: Utilized in microbiological studies to better understand bacterial resistance mechanisms and the efficacy of antibiotic compounds.
  • Developmental Studies: Investigated as a lead compound for developing new antibiotics with improved activity against resistant strains of bacteria .

Tiacumicin C shares structural and functional similarities with several other macrolide antibiotics. Here are some notable compounds:

Compound NameStructural FeaturesPrimary UseUnique Aspects
Fidaxomicin18-membered macrolideTreatment of Clostridium difficileFirst macrocyclic lactone antibiotic approved for this use .
ClostomicinRelated macrolide structureAntibacterial activity against Gram-positive bacteriaSimilar mechanism but different spectrum .
Lipiarmycin18-membered macrolideAntibacterial agentShares structural similarities but differs in specific activity profiles .
Erythromycin14-membered macrolideBroad-spectrum antibioticMore generalized use across various infections; less effective against C. difficile compared to Tiacumicin C .

Tiacumicin C is unique due to its specific activity against Clostridium difficile, making it a critical compound in addressing this particular pathogen while also being part of a broader family of macrolides that exhibit varying degrees of antibacterial properties. Its development and study continue to be significant in combating antibiotic resistance and improving therapeutic options .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Exact Mass

1056.4252

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MeSH Pharmacological Classification

Anti-Bacterial Agents

Dates

Modify: 2024-02-18
1: Takano M, Matsuyama S. Intracellular and nuclear bradykinin B2 receptors. Eur J Pharmacol. 2014 Jun 5;732:169-72. doi: 10.1016/j.ejphar.2014.03.011. Epub 2014 Mar 18. Review. PubMed PMID: 24657278.
2: Petersen AM, Halkjær SI, Gluud LL. Intestinal colonization with phylogenetic group B2 Escherichia coli related to inflammatory bowel disease: a systematic review and meta-analysis. Scand J Gastroenterol. 2015;50(10):1199-207. doi: 10.3109/00365521.2015.1028993. Epub 2015 Apr 24. Review. PubMed PMID: 25910859.
3: Estrela GR, Wasinski F, Bacurau RF, Malheiros DM, Câmara NO, Araújo RC. Kinin B2 receptor deletion and blockage ameliorates cisplatin-induced acute renal injury. Int Immunopharmacol. 2014 Sep;22(1):115-9. doi: 10.1016/j.intimp.2014.06.025. Epub 2014 Jun 25. PubMed PMID: 24975837.
4: Liu X, Luo Q, Zheng Y, Liu X, Hu Y, Wang F, Zou L. The role of Delta-like 4 ligand/Notch-ephrin-B2 cascade in the pathogenesis of preeclampsia by regulating functions of endothelial progenitor cell. Placenta. 2015 Sep;36(9):1002-10. doi: 10.1016/j.placenta.2015.07.123. Epub 2015 Jul 14. PubMed PMID: 26212082.
5: Rodi D, Buzzi A, Barbieri M, Zucchini S, Verlengia G, Binaschi A, Regoli D, Boschi A, Ongali B, Couture R, Simonato M. Bradykinin B₂ receptors increase hippocampal excitability and susceptibility to seizures in mice. Neuroscience. 2013 Sep 17;248:392-402. doi: 10.1016/j.neuroscience.2013.06.038. Epub 2013 Jun 27. PubMed PMID: 23811399.
6: Lei CY, Wang W, Zhu YT, Fang WY, Tan WL. The decrease of cyclin B2 expression inhibits invasion and metastasis of bladder cancer. Urol Oncol. 2016 May;34(5):237.e1-10. doi: 10.1016/j.urolonc.2015.11.011. Epub 2015 Dec 17. PubMed PMID: 26706119.
7: Bai J, Wang YJ, Liu L, Zhao YL. Ephrin B2 and EphB4 selectively mark arterial and venous vessels in cerebral arteriovenous malformation. J Int Med Res. 2014 Apr;42(2):405-15. doi: 10.1177/0300060513478091. Epub 2014 Feb 11. PubMed PMID: 24517927.
8: Takashima S, Saito H, Takahashi N, Imai K, Kudo S, Atari M, Saito Y, Motoyama S, Minamiya Y. Strong expression of cyclin B2 mRNA correlates with a poor prognosis in patients with non-small cell lung cancer. Tumour Biol. 2014 May;35(5):4257-65. doi: 10.1007/s13277-013-1556-7. Epub 2013 Dec 28. PubMed PMID: 24375198.
9: Chen L, Ishigami T, Nakashima-Sasaki R, Kino T, Doi H, Minegishi S, Umemura S. Commensal Microbe-specific Activation of B2 Cell Subsets Contributes to Atherosclerosis Development Independently of Lipid Metabolism. EBioMedicine. 2016 Nov;13:237-247. doi: 10.1016/j.ebiom.2016.10.030. Epub 2016 Oct 20. PubMed PMID: 27810309; PubMed Central PMCID: PMC5264349.
10: Lee JM, Tu Y, Tatar A, Wu D, Nobumori C, Jung HJ, Yoshinaga Y, Coffinier C, de Jong PJ, Fong LG, Young SG. Reciprocal knock-in mice to investigate the functional redundancy of lamin B1 and lamin B2. Mol Biol Cell. 2014 May;25(10):1666-75. doi: 10.1091/mbc.E14-01-0683. Epub 2014 Mar 26. PubMed PMID: 24672053; PubMed Central PMCID: PMC4019497.
11: Bansal SK, Gupta G, Rajender S. Y chromosome b2/b3 deletions and male infertility: A comprehensive meta-analysis, trial sequential analysis and systematic review. Mutat Res Rev Mutat Res. 2016 Apr-Jun;768:78-90. doi: 10.1016/j.mrrev.2016.04.007. Epub 2016 May 4. Review. PubMed PMID: 27234565.
12: Peixoto FO, Pereira-Terra P, Moura RS, Carvalho-Dias E, Correia-Pinto J, Nogueira-Silva C. The role of ephrins-B1 and -B2 during fetal rat lung development. Cell Physiol Biochem. 2015;35(1):104-15. doi: 10.1159/000369679. Epub 2015 Jan 2. PubMed PMID: 25547331.
13: Daviaud N, Chen K, Huang Y, Friedel RH, Zou H. Impaired cortical neurogenesis in plexin-B1 and -B2 double deletion mutant. Dev Neurobiol. 2016 Aug;76(8):882-99. doi: 10.1002/dneu.22364. Epub 2015 Dec 1. PubMed PMID: 26579598.
14: Singh A, Khurana P. Molecular and Functional Characterization of a Wheat B2 Protein Imparting Adverse Temperature Tolerance and Influencing Plant Growth. Front Plant Sci. 2016 May 10;7:642. doi: 10.3389/fpls.2016.00642. eCollection 2016. PubMed PMID: 27242843; PubMed Central PMCID: PMC4861841.
15: Wang YM, Li Q, Song LB, Zhang JY, Yang J, Song NH. [Association of the deleted DAZ gene copy related to gr/gr and b2/b3 deletions with spermatogenic impairment]. Zhonghua Nan Ke Xue. 2016 Jan;22(1):17-21. Chinese. PubMed PMID: 26931020.
16: Suchkova IO, Pavlinova LI, Larionova EE, Alenina NV, Solov'ev KV, Baranova TV, Belotserkovskaia EV, Sasina LK, Bader M, Denisenko AD, Mustafina OE, Khusnutdinova EK, Patkin EL. [[Length polymorphism of minisatellite repeat B2-VNTR of the bradykinin B2 receptor gene in healthy Russians and in patients with coronary heart disease]. Mol Biol (Mosk). 2014 Sep-Oct;48(5):752-62. Russian. PubMed PMID: 25842860.
17: Filippelli-Silva R, Martin RP, Rodrigues ES, Nakaie CR, Oliveira L, Pesquero JB, Shimuta SI. The role of N-terminal and C-terminal Arg residues from BK on interaction with kinin B2 receptor. Biol Chem. 2016 Apr;397(4):305-14. doi: 10.1515/hsz-2015-0221. PubMed PMID: 26584354.
18: Matsumura Y, Yamamoto M, Nagao M, Hotta G, Matsushima A, Ito Y, Takakura S, Ichiyama S; Kyoto-Shiga Clinical Microbiology Study Group. Emergence and spread of B2-ST131-O25b, B2-ST131-O16 and D-ST405 clonal groups among extended-spectrum-β-lactamase-producing Escherichia coli in Japan. J Antimicrob Chemother. 2012 Nov;67(11):2612-20. doi: 10.1093/jac/dks278. Epub 2012 Jul 26. PubMed PMID: 22843833.
19: Vannier C, Pesty A, San-Roman MJ, Schmidt AA. The Bin/amphiphysin/Rvs (BAR) domain protein endophilin B2 interacts with plectin and controls perinuclear cytoskeletal architecture. J Biol Chem. 2013 Sep 20;288(38):27619-37. doi: 10.1074/jbc.M113.485482. Epub 2013 Aug 6. PubMed PMID: 23921385; PubMed Central PMCID: PMC3779758.
20: Ponicsan SL, Kugel JF, Goodrich JA. Repression of RNA Polymerase II Transcription by B2 RNA Depends on a Specific Pattern of Structural Regions in the RNA. Noncoding RNA. 2015 Jun;1:4-16. PubMed PMID: 26405685; PubMed Central PMCID: PMC4578731.

Explore Compound Types